4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid
Description
Properties
IUPAC Name |
4-[[N-(benzenesulfonyl)-3-chloro-2-methylanilino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-15-19(22)8-5-9-20(15)23(28(26,27)18-6-3-2-4-7-18)14-16-10-12-17(13-11-16)21(24)25/h2-13H,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUXXDQAJBFISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153885 | |
| Record name | 4-[[(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591744-39-7 | |
| Record name | 4-[[(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591744-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid typically involves a multi-step reaction process. One common method starts with the preparation of 4-chloro-2-methylbenzoic acid, which can be synthesized from 4-chlorobenzoic acid through a series of reactions . The key steps include:
Friedel-Crafts Acylation: This step involves the acylation of 4-chlorobenzoic acid with benzene to form 4-chloro-2-methylbenzophenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid
- Molecular Formula: C₂₀H₁₇NO₄S
- Molecular Weight : 367.43
- Key Differences: Lacks the 3-chloro-2-methylphenyl group, replaced by a simpler phenyl substituent.
4-[(4-Chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid
- Molecular Formula : C₁₃H₉ClN₂O₇S
- Molecular Weight : 372.74
- Key Differences : Incorporates a nitro group (electron-withdrawing) and a hydroxy group on the benzoic acid core. The nitro group enhances acidity (predicted pKa = 2.77) and may increase reactivity in electrophilic substitutions. The hydroxy group introduces hydrogen-bonding capacity, contrasting with the target compound’s methyl-chloro substituent .
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid
- CAS : 927637-85-2
- Key Differences : Substitutes the 3-chloro-2-methylphenyl group with a 5-chloro-2-ethoxyphenyl moiety. The ethoxy group improves solubility in polar solvents compared to the methyl group, which could influence pharmacokinetics .
2-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid
- Key Differences: Features an acetylamino group on the phenyl ring.
Structural and Physicochemical Comparison Table
Research Implications
- Electronic Effects : The 3-chloro-2-methylphenyl group in the target compound likely increases electron density at the sulfonamide nitrogen, affecting its nucleophilicity compared to nitro- or ethoxy-substituted analogs .
- Substituent variations (e.g., nitro vs. methyl-chloro) could modulate selectivity .
Biological Activity
4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid, with the CAS number 591744-39-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C21H18ClNO4S
- Molar Mass : 415.89 g/mol
- CAS Number : 591744-39-7
Structure
The compound features a benzoic acid core substituted with a chloro-methylphenyl and a phenylsulfonyl amino group. This unique structure may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with specific biological targets, influencing pathways such as:
- Inhibition of Enzyme Activity : Compounds in this class have shown potential in inhibiting various enzymes involved in metabolic pathways.
- Antimicrobial Activity : There is evidence suggesting that similar compounds can exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Efficacy in Assays
A study assessing the compound's effects on bacterial secretion systems revealed that at high concentrations (50 μM), it could inhibit the secretion of certain proteins by approximately 50% . This suggests a potential role in targeting bacterial virulence factors.
Data Table: Biological Activity Summary
| Activity Type | Concentration Tested | Effect Observed |
|---|---|---|
| Enzyme Inhibition | 50 μM | ~50% inhibition of secretion |
| Antimicrobial Activity | Varies | Effective against certain strains |
Study 1: Inhibition of Type III Secretion System (T3SS)
In a dissertation study focused on the Type III secretion system (T3SS) of pathogenic bacteria, compounds structurally related to this compound demonstrated significant inhibition. The research highlighted that at concentrations significantly above the IC50, the compound downregulated key activators without entirely inhibiting secretion .
Study 2: Structural Analysis and Biological Implications
A structural analysis indicated that the unique phenylsulfonyl moiety may enhance binding affinity to target proteins, thus increasing biological activity. This was supported by comparative studies showing that modifications to this group resulted in varied biological outcomes .
Q & A
Basic: What synthetic methodologies are reported for preparing 4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid?
Answer:
The compound is synthesized via multi-step reactions involving:
Sulfonamide formation : Reacting 3-chloro-2-methylaniline with phenylsulfonyl chloride under basic conditions (e.g., pyridine or NaHCO₃) to form the sulfonamide intermediate .
Methylenation : Coupling the sulfonamide intermediate with 4-formylbenzoic acid via reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) to introduce the methylene bridge .
Purification : Crystallization from ethanol or chromatography (silica gel, hexane/EtOAc) yields the final product. Key validation includes ¹H-NMR (δ 7.6–8.3 ppm for aromatic protons) and HPLC (>95% purity) .
Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?
Answer:
Optimization strategies include:
- Temperature control : Conducting the reaction at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .
- Solvent selection : Using anhydrous dichloromethane or THF to enhance sulfonyl chloride reactivity .
- Stoichiometry : A 1.2:1 molar ratio of phenylsulfonyl chloride to amine ensures complete conversion while avoiding excess reagent .
- Workup : Neutralizing residual acid with aqueous NaHCO₃ and extracting with EtOAc improves purity .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H-NMR : Aromatic protons from the 3-chloro-2-methylphenyl group appear as a multiplet at δ 6.8–7.4 ppm, while the benzoic acid protons resonate at δ 8.1–8.3 ppm. The methylene bridge (–CH₂–) shows a singlet at δ 4.2–4.5 ppm .
- IR spectroscopy : A strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group, while sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
- Mass spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the exact mass (C₂₁H₁₉ClNO₄S: calc. 416.08) .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies often arise from:
- Purity variations : Validate compound purity via HPLC-UV/ELSD and ¹³C-NMR to rule out impurities influencing bioassay results .
- Assay conditions : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) and include positive controls (e.g., known COX-2 inhibitors) .
- Solubility : Use DMSO stocks (<1% v/v) to avoid solvent interference in cell-based assays .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties?
Answer:
- LogP calculation : Use Schrödinger QikProp or ADMET Predictor to estimate lipophilicity (predicted LogP ~3.5), critical for blood-brain barrier penetration .
- Molecular docking : Dock the compound into COX-2 (PDB: 3NT1) to assess binding affinity. The sulfonamide group may interact with Arg120 and Tyr355 via hydrogen bonds .
- Metabolism prediction : CYP3A4 is likely the primary metabolizer, with potential glucuronidation of the carboxylic acid group .
Basic: What are the compound’s key applications in medicinal chemistry?
Answer:
- Enzyme inhibition : Acts as a scaffold for COX-2 inhibitors due to its sulfonamide and benzoic acid moieties .
- Prodrug development : The carboxylic acid group can be esterified to improve oral bioavailability .
Advanced: How does stereochemistry at the methylene bridge affect bioactivity?
Answer:
The compound’s planar structure minimizes stereochemical complexity, but derivatives with chiral centers (e.g., substituted analogs) require:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/iPrOH, 90:10) to resolve enantiomers .
- Enantioselective synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during reductive amination .
Advanced: What strategies mitigate solubility challenges in aqueous assays?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes .
- Salt formation : Convert the carboxylic acid to a sodium salt (aqueous solubility increases from 0.1 mg/mL to >10 mg/mL) .
Basic: How are stability studies conducted for this compound?
Answer:
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and pH extremes (1–13). Monitor via HPLC for degradation products (e.g., hydrolysis of the sulfonamide bond) .
- Long-term storage : Store at –20°C under argon; stability >24 months confirmed by TLC and NMR .
Advanced: What structural analogs show improved target selectivity?
Answer:
- Replace phenylsulfonyl with pyridylsulfonyl to enhance hydrogen bonding with kinase targets .
- Introduce fluorination at the 4-position of the benzoic acid to reduce off-target binding (e.g., CYP inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
